25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene
Overview
Description
25-ethyl-12,24-dioxa-25-azahexacyclo[1111102,1103,8014,23015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene is a complex organic compound with a unique hexacyclic structure
Preparation Methods
The synthesis of 25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core hexacyclic structure, followed by the introduction of the ethyl, dioxa, and aza groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene has several scientific research applications:
Chemistry: It is used as a model compound for studying complex ring systems and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene stands out due to its unique hexacyclic structure and the presence of multiple functional groups. Similar compounds include:
- Batrachotoxin
- Pyrrole carboxylic acids and derivatives
- 1,4-oxazepines
These compounds share some structural features but differ in their specific arrangements and functional groups, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.02,11.03,8.014,23.015,20]pentacosa-2(11),3,5,7,9,14(23),15,17,19,21-decaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-2-25-23-21-17-9-5-3-7-15(17)11-13-19(21)26-24(25)22-18-10-6-4-8-16(18)12-14-20(22)27-23/h3-14,23-24H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFUKZQUIVQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C3=C(C=CC4=CC=CC=C43)OC1C5=C(O2)C=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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